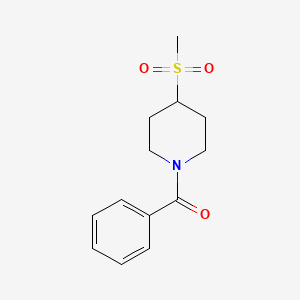
1-benzoyl-4-methanesulfonylpiperidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-benzoyl-4-methanesulfonylpiperidine is a compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms in the sp3-hybridized state. Piperidine-containing compounds are significant in the pharmaceutical industry due to their presence in various classes of pharmaceuticals and alkaloids
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-benzoyl-4-methanesulfonylpiperidine can be achieved through several synthetic routes. One common method involves the reaction of piperidine with benzoyl chloride in the presence of a base such as sodium hydroxide. The reaction is typically carried out in an aqueous medium at room temperature . Another method involves the use of palladium and rhodium hydrogenation for the preparation of piperidine derivatives .
Industrial Production Methods
For industrial production, the synthesis of this compound can be scaled up using similar reaction conditions as in laboratory synthesis. The use of continuous flow reactors and optimization of reaction parameters can enhance the yield and efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
1-benzoyl-4-methanesulfonylpiperidine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions
Substitution: Electrophilic aromatic substitution reactions can occur on the benzoyl group using reagents such as bromine or chlorine.
Major Products Formed
The major products formed from these reactions include benzoic acid (from oxidation), benzyl alcohol (from reduction), and substituted benzoyl derivatives (from substitution) .
Scientific Research Applications
1-benzoyl-4-methanesulfonylpiperidine has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-benzoyl-4-methanesulfonylpiperidine involves its interaction with specific molecular targets and pathways. Piperidine derivatives are known to exhibit various pharmacological activities by interacting with enzymes, receptors, and other biological molecules . The exact mechanism of action may vary depending on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
1-benzoyl-4-methylpiperidine: This compound is similar in structure but lacks the methanesulfonyl group.
1-benzoyl-4-benzylpiperidine: Another similar compound with a benzyl group instead of a methanesulfonyl group.
Uniqueness
1-benzoyl-4-methanesulfonylpiperidine is unique due to the presence of both benzoyl and methanesulfonyl groups, which may confer distinct chemical and biological properties compared to other piperidine derivatives .
Properties
IUPAC Name |
(4-methylsulfonylpiperidin-1-yl)-phenylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO3S/c1-18(16,17)12-7-9-14(10-8-12)13(15)11-5-3-2-4-6-11/h2-6,12H,7-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYTXIOWDJBZXHJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1CCN(CC1)C(=O)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(3-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)-5-ethylthiophene-2-sulfonamide](/img/structure/B2978855.png)
![N-[1-(oxan-4-yl)-1H-pyrazol-4-yl]morpholine-4-carboxamide](/img/structure/B2978857.png)
![5-Fluoro-2-{3-[(pyridin-4-yloxy)methyl]piperidin-1-yl}pyrimidine](/img/structure/B2978859.png)




![4-butoxy-N-[5-({[(2-fluorophenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2978867.png)
![N-(3-(benzo[d]thiazol-2-yl)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)benzo[d]thiazole-2-carboxamide hydrochloride](/img/structure/B2978868.png)
![4-chloro-1-(2-fluoroethyl)-3-[(3,3,3-trifluoropropoxy)methyl]-1H-pyrazole](/img/structure/B2978869.png)
![N-(2-(benzo[d][1,3]dioxol-5-yl)-2-morpholinoethyl)-5-fluoro-2-methoxybenzenesulfonamide](/img/structure/B2978871.png)
![4,5,6,7-Tetrahydro-3H-[1,2,3]triazolo[4,5-C]pyridine](/img/structure/B2978872.png)
![6-Benzyl-2-(4-(methylsulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2978873.png)
